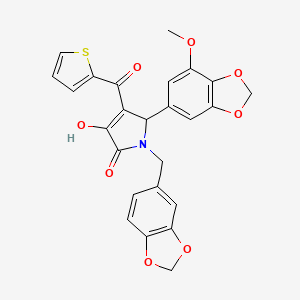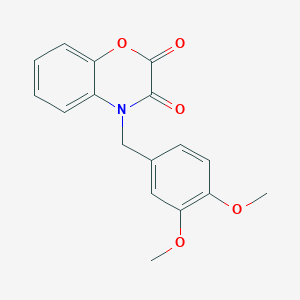![molecular formula C18H13ClN4O3S B11062543 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11062543.png)
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound that features a quinoxalinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and 1,3,4-oxadiazole moieties contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-3,4-DIHYDRO-2(1H)-QUINOXALINONE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a quinoxalinone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the structure allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cell signaling and metabolic processes . The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
When compared to other similar compounds, 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-3,4-DIHYDRO-2(1H)-QUINOXALINONE stands out due to its unique combination of the quinoxalinone and oxadiazole moieties. Similar compounds include:
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: Known for their antiviral activities.
1,2,4-triazole derivatives: Often studied for their anti-inflammatory properties.
Indole derivatives: Widely researched for their anticancer and antimicrobial activities. The uniqueness of 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-3,4-DIHYDRO-2(1H)-QUINOXALINONE lies in its specific structural features that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN4O3S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
4-[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-7-5-11(6-8-12)17-21-22-18(26-17)27-10-16(25)23-9-15(24)20-13-3-1-2-4-14(13)23/h1-8H,9-10H2,(H,20,24) |
InChI Key |
WGTDGDGQNIMVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11062466.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11062471.png)
![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]quinazolin-4(3H)-one](/img/structure/B11062476.png)
![3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11062478.png)
![N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11062484.png)


![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(3,4,5-trimethoxyphenyl)ethanimidamide](/img/structure/B11062498.png)
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
![adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide](/img/structure/B11062504.png)
![2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11062525.png)
![1-(2-bromoethyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11062528.png)
![1-(4-Chlorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062532.png)
![N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B11062546.png)
